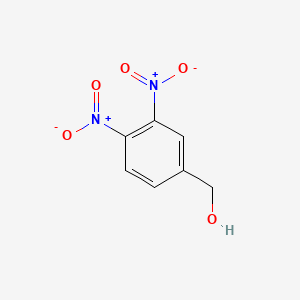
3,4-Dinitrobenzyl alcohol
描述
3,4-Dinitrobenzyl alcohol, also known as (3,4-dinitrophenyl)methanol, is a chemical compound with the molecular formula C7H6N2O5 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 3,4-Dinitrobenzyl alcohol contains a total of 20 bonds. There are 14 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 primary alcohol .
Physical And Chemical Properties Analysis
3,4-Dinitrobenzyl alcohol has a molecular weight of 198.14 . It is a solid substance at room temperature .
科学研究应用
Photosensitive Protecting Groups
3,4-Dinitrobenzyl alcohol plays a significant role as a photosensitive protecting group in synthetic chemistry. Its application, along with other groups such as 2-nitrobenzyl and 3,5-dimethoxybenzyl, showcases promising future developments for the field. These protecting groups, still in their developmental stages, enhance synthetic processes by being removable through light-induced reactions, offering a controlled method for the release of protected functionalities in a targeted manner (Amit, Zehavi, & Patchornik, 1974).
Enzymatic Treatment of Organic Pollutants
In environmental science, the application of redox mediators in conjunction with oxidoreductive enzymes, such as laccases and peroxidases, has been explored for the treatment of various organic pollutants. These enzyme-mediated processes, enhanced by redox mediators, have shown significant efficiency in degrading recalcitrant compounds present in industrial wastewater. The exploration of these enzymatic approaches opens new avenues for more efficient and eco-friendly remediation technologies (Husain & Husain, 2007).
Advanced Oxidation Processes
Research into advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants, such as acetaminophen, has highlighted the potential of these methods in environmental remediation. The study of AOPs, including the role of various catalysts and conditions in breaking down toxic compounds into less harmful substances, underscores the importance of innovative approaches in tackling water pollution and enhancing the sustainability of water resources (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antioxidant Activity Analysis
The investigation of antioxidant activities and their methodologies presents another area where 3,4-dinitrobenzyl alcohol-related compounds might be of interest. The critical review of various antioxidant activity assays, such as ORAC and FRAP, provides insight into the mechanisms and efficacy of antioxidants. This research is crucial for understanding how these compounds can be used to counteract oxidative stress in biological systems, with implications for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
安全和危害
属性
IUPAC Name |
(3,4-dinitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALBVKDHQBDIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229763 | |
| Record name | 3,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dinitrobenzyl alcohol | |
CAS RN |
79544-31-3 | |
| Record name | 3,4-Dinitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79544-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079544313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dinitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DINITROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGR7VYD4JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

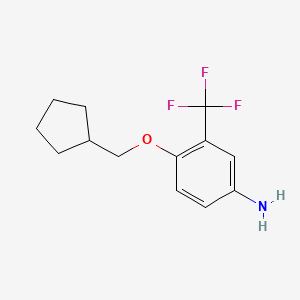



![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)
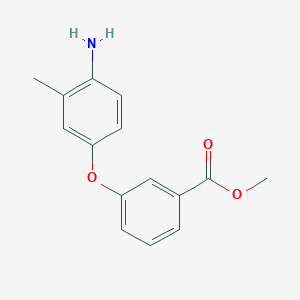
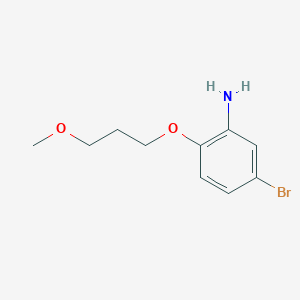
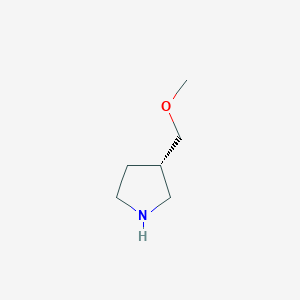
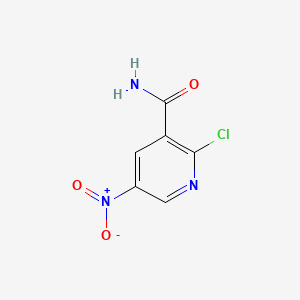


![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)